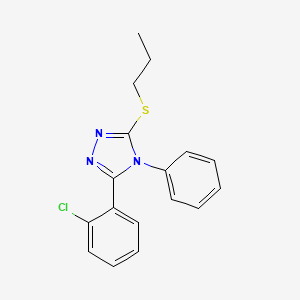![molecular formula C9H14ClNO2 B12921859 [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol CAS No. 107355-86-2](/img/structure/B12921859.png)
[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is a chemical compound with the molecular formula C9H14ClNO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloropentyl)isoxazol-3-yl)methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst, leading to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of (5-(5-Chloropentyl)isoxazol-3-yl)methanol may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, alternative metal-free synthetic routes are being explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
(5-(5-Chloropentyl)isoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, alcohols, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(5-(5-Chloropentyl)isoxazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(5-Chloropentyl)isoxazol-3-yl)methanol involves its interaction with various molecular targets and pathways. Isoxazoles are known to inhibit specific enzymes and receptors, leading to their biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives, which can interact with different biological targets .
Comparison with Similar Compounds
Similar Compounds
(3-(2-Chlorophenyl)isoxazol-5-yl)methanol: Another isoxazole derivative with similar chemical properties.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: A related compound with a different functional group.
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: A dichlorinated isoxazole derivative.
Uniqueness
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is unique due to its specific chloropentyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107355-86-2 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
[5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C9H14ClNO2/c10-5-3-1-2-4-9-6-8(7-12)11-13-9/h6,12H,1-5,7H2 |
InChI Key |
LQOPDGLFUCSCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CO)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
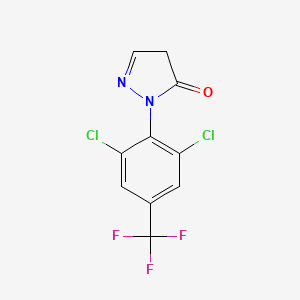
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
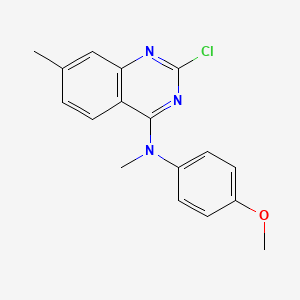
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
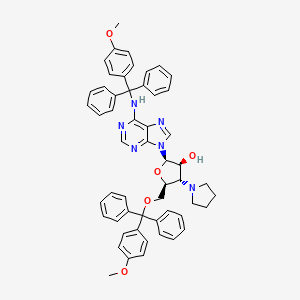
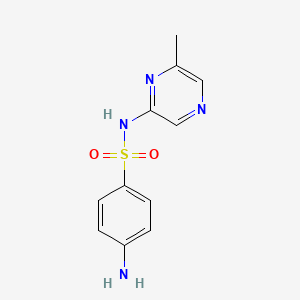
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
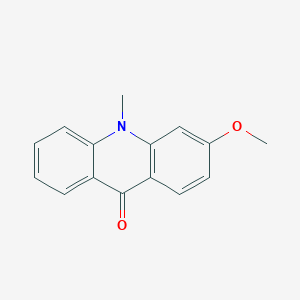
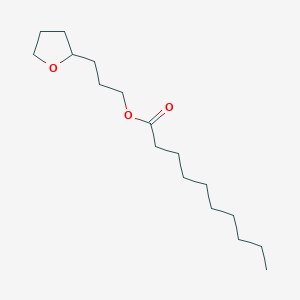

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
